molecular formula C9H15N3O2 B15278607 5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B15278607
M. Wt: 197.23 g/mol
InChI Key: PINBUKSQUCYMPS-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyrimidine ring substituted with an amino group and a 3-methylbutyl side chain, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted tetrahydropyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both an amino group and a 3-methylbutyl side chain.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-amino-1-(3-methylbutyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-6(2)3-4-12-5-7(10)8(13)11-9(12)14/h5-6H,3-4,10H2,1-2H3,(H,11,13,14)

InChI Key

PINBUKSQUCYMPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

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